molecular formula C19H19FN2OS B2363702 [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone CAS No. 851804-47-2

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone

Cat. No. B2363702
CAS RN: 851804-47-2
M. Wt: 342.43
InChI Key: BUXHCTWHAYUWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to a 2,5-dimethylphenyl group, and a fluorophenyl group attached to the imidazole ring via a methanone group.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. They have shown efficacy against a variety of bacterial and fungal species. For instance, 2,4-disubstituted thiazoles have been synthesized and evaluated for their in vitro antimicrobial activities against organisms such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The presence of the thiazole ring, along with specific substituents, can significantly influence the antimicrobial potency of these compounds.

Antitumor and Cytotoxic Activity

Thiazole derivatives also exhibit promising antitumor and cytotoxic activities. Certain synthesized thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer . The structural variability of thiazole allows for the targeting of different cancer cell types, making it a valuable scaffold for developing new anticancer agents.

Antiviral Activity

Research has shown that thiazole derivatives can possess antiviral activities. They have been tested against a range of viruses, including influenza and Coxsackie B4 virus, with some compounds showing inhibitory activity . The structural diversity of thiazoles allows for the exploration of new antiviral agents with specific mechanisms of action.

properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-13-3-4-14(2)16(11-13)12-24-19-21-9-10-22(19)18(23)15-5-7-17(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHCTWHAYUWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.